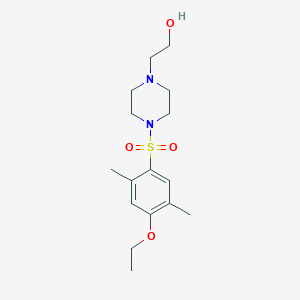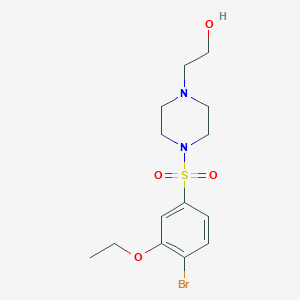
2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as BZP, is a synthetic compound that belongs to the family of piperazines. BZP is a psychoactive drug that is commonly used as a recreational drug due to its stimulant properties. However, BZP has also been the subject of scientific research due to its potential therapeutic applications. In
Applications De Recherche Scientifique
Pharmaceutical Drug Development
The presence of the piperazine ring in this compound is significant as it is commonly found in pharmaceuticals. Piperazine derivatives are known for their ability to modulate pharmacokinetic properties, making them valuable in drug development. This particular compound could be explored for its potential in creating new medications, especially considering its structural similarity to compounds with known antibacterial activity .
Antibacterial Agents
Research indicates that piperazine-containing compounds exhibit promising antibacterial activity. The sulfonyl group attached to the phenyl ring could potentially enhance this property. Therefore, this compound may serve as a starting point for the synthesis of novel antibacterial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .
Antifungal and Antiparasitic Applications
Similar to their antibacterial properties, piperazine derivatives are also explored for antifungal and antiparasitic applications. The bromo- and ethoxy-substituted phenyl rings may contribute to these activities, and further research could lead to the development of new treatments for fungal and parasitic infections .
Psychoactive Substance Research
Piperazine rings are found in psychoactive substances, both legal and illegal. This compound could be used in research to understand the binding affinity and efficacy of psychoactive drugs, potentially leading to the development of new therapeutic agents for psychiatric disorders .
Antitumor and Anticancer Studies
The structural complexity of this compound, including the bromophenyl and ethoxy groups, might interact with biological targets associated with cancer. It could be investigated for its potential antitumor properties, contributing to the discovery of new anticancer drugs .
Neurodegenerative Disease Research
Compounds with piperazine structures have been associated with treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound’s unique structure could be pivotal in synthesizing new molecules that can cross the blood-brain barrier and serve as effective treatments for these conditions .
Anticoagulant and Anti-inflammatory Research
The pharmacological profile of piperazine derivatives includes anticoagulant and anti-inflammatory effects. This compound could be studied for its potential to inhibit pathways involved in coagulation and inflammation, which is crucial for conditions like thrombosis and arthritis .
Analytical Chemistry and NMR Spectroscopy
In analytical chemistry, this compound’s distinct NMR-active nuclei (due to the presence of bromine and nitrogen) make it an excellent candidate for NMR spectroscopy studies. It can be used as a standard or reference compound in method development for the analysis of similar structures .
Mécanisme D'action
Target of Action
It’s worth noting that piperazine, a structural motif in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The presence of the piperazine ring in the structure suggests that it might interact with its targets in a similar manner to other piperazine-containing compounds .
Pharmacokinetics
It’s known that the piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Some new derivatives of 1,2,4-triazole with piperazine moiety have exhibited good antibacterial activity .
Propriétés
IUPAC Name |
2-[4-(4-bromo-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDKRXPLQKZTGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

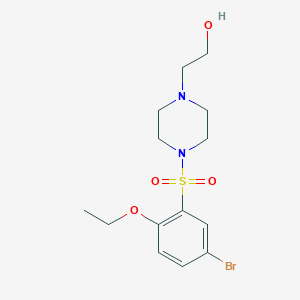

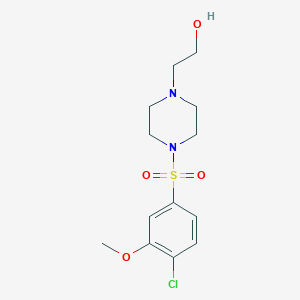

![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)
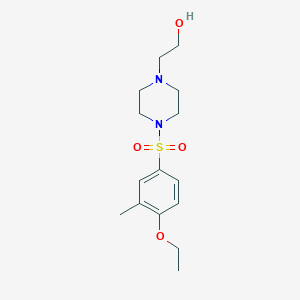
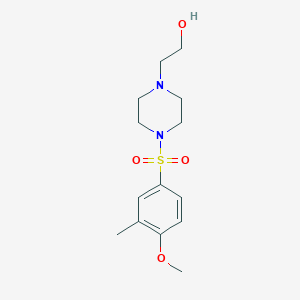
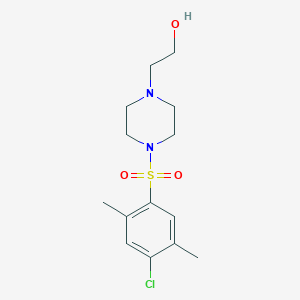
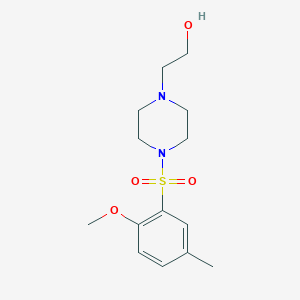

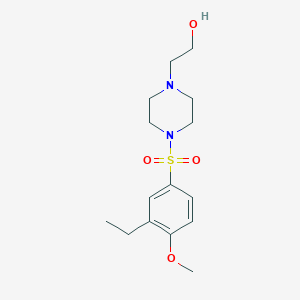
![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
